![molecular formula C11H20N2O2 B6355478 (1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1433638-95-9](/img/structure/B6355478.png)
(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description
“(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound has been described in several studies. One method involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring system with an amino group and a carboxylate group . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 294.8±23.0 °C and a predicted density of 1.111±0.06 g/cm3 . The pKa value is predicted to be 10.33±0.20 .Scientific Research Applications
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
This compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Synthesis of Diazabicycloheptane Derivatives
An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .
Synthesis of Bromo-azabicycloheptane
The compound is used in the synthesis of (1R,4R,7R)-7-bromo-2-((S)-1-phenylethyl)-2-azabicycloheptane .
properties
IUPAC Name |
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJVXLPYIOWOZ-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
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